
Tyrosine-D-alanine-phenylalanine-methione amide acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosine-D-alanine-phenylalanine-methione amide acetate is a complex organic compound with the molecular formula C26H35N5O5S and a molecular weight of 529.652 g/mol. This compound is notable for its unique structure, which includes a combination of amino acids and a methione amide group. It is used in various scientific research applications due to its biochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine-D-alanine-phenylalanine-methione amide acetate typically involves the condensation of the respective amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosine-D-alanine-phenylalanine-methione amide acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
Tyrosine-D-alanine-phenylalanine-methione amide acetate is used in a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Tyrosine-D-alanine-phenylalanine-methione amide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tyrosine-phenylalanine-methione amide acetate
- D-alanine-phenylalanine-methione amide acetate
- Tyrosine-D-alanine-methione amide acetate
Uniqueness
Tyrosine-D-alanine-phenylalanine-methione amide acetate is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C28H41N5O8S |
|---|---|
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
[4-[(2S)-3-acetylperoxy-2-amino-3-oxopropyl]phenyl] (2R)-2-aminopropanoate;(2S)-2-amino-4-methylsulfanylbutanamide;(2S)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C14H18N2O6.C9H11NO.C5H12N2OS/c1-8(15)13(18)20-11-5-3-10(4-6-11)7-12(16)14(19)22-21-9(2)17;10-9(7-11)6-8-4-2-1-3-5-8;1-9-3-2-4(6)5(7)8/h3-6,8,12H,7,15-16H2,1-2H3;1-5,7,9H,6,10H2;4H,2-3,6H2,1H3,(H2,7,8)/t8-,12+;9-;4-/m100/s1 |
InChI-Schlüssel |
WPVANSPHFQSTIN-APVCUKLMSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)C)N)N.CSCC[C@@H](C(=O)N)N.C1=CC=C(C=C1)C[C@@H](C=O)N |
Kanonische SMILES |
CC(C(=O)OC1=CC=C(C=C1)CC(C(=O)OOC(=O)C)N)N.CSCCC(C(=O)N)N.C1=CC=C(C=C1)CC(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
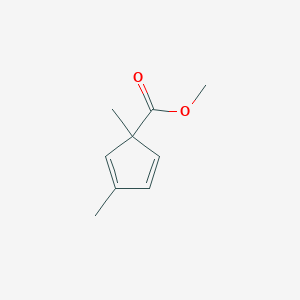


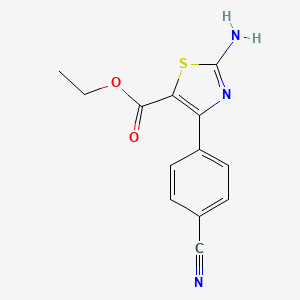
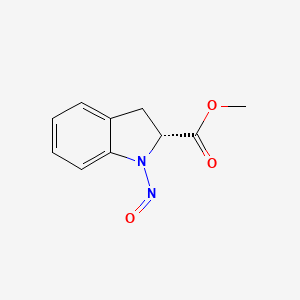
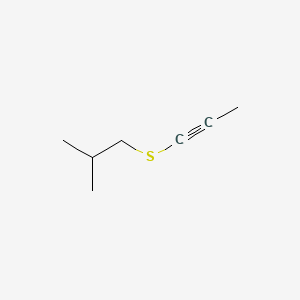


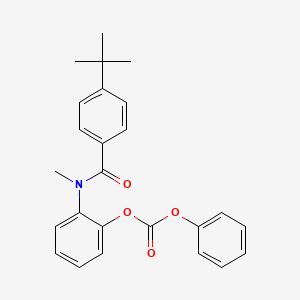
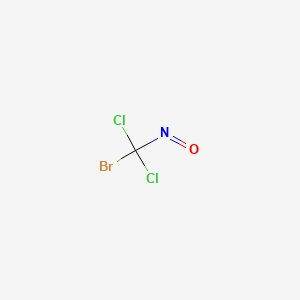
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
